4-O-Methylepisappanol

Description

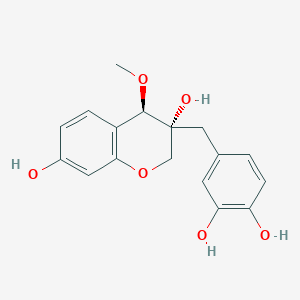

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-22-16-12-4-3-11(18)7-15(12)23-9-17(16,21)8-10-2-5-13(19)14(20)6-10/h2-7,16,18-21H,8-9H2,1H3/t16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDPKXQKOWHDNA-IAGOWNOFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC(=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC(=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Characterization of 4-O-Methylepisappanol from Caesalpinia sappan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalpinia sappan, a plant native to Southeast Asia, has a long history of use in traditional medicine. Its heartwood is a rich source of various bioactive compounds, including a class of flavonoids known as homoisoflavonoids. Among these is 4-O-Methylepisappanol, a compound that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on its role as a viral neuraminidase inhibitor.

Isolation of this compound

General Experimental Protocol for Isolation

-

Extraction: The dried and powdered heartwood of Caesalpinia sappan is extracted with a polar solvent, such as methanol or ethanol, at room temperature. This process is repeated multiple times to ensure maximum extraction of the desired compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The homoisoflavonoids, including this compound, are typically found in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or dichloromethane and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure this compound.

The structure of the isolated compound is then elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Figure 1. General workflow for the isolation of this compound.

Biological Activity: Neuraminidase Inhibition

This compound has been identified as a potent inhibitor of viral neuraminidase, an enzyme crucial for the release of progeny virions from infected host cells.[1] This inhibitory activity suggests its potential as an antiviral agent, particularly against influenza viruses.

Quantitative Data

The inhibitory activity of this compound against neuraminidase from different influenza A virus strains is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Influenza A Virus Strain | IC₅₀ (µM) |

| A/Chicken/Korea/MS96/96 (H9N2) | 42.8[1] |

| A/PR/8/34 (H1N1) | 63.2[1] |

| A/Hong Kong/8/68 (H3N2) | 63.2[1] |

Experimental Protocol: Neuraminidase Inhibition Assay

The neuraminidase inhibitory activity of this compound is determined using a fluorescence-based assay.

-

Reagents and Materials:

-

Influenza virus neuraminidase

-

This compound (dissolved in DMSO)

-

2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the substrate

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., NaOH)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Serial dilutions of this compound are prepared in the assay buffer.

-

The viral neuraminidase enzyme is diluted to an appropriate working concentration in the assay buffer.

-

In a 96-well plate, the diluted enzyme is mixed with the various concentrations of this compound or a control (buffer with DMSO).

-

The plate is incubated at 37°C for a specified period (e.g., 30 minutes) to allow for the inhibitor to bind to the enzyme.

-

The substrate, MUNANA, is added to each well to initiate the enzymatic reaction.

-

The plate is incubated at 37°C for another specified period (e.g., 60 minutes).

-

The reaction is terminated by the addition of the stop solution.

-

The fluorescence of the product, 4-methylumbelliferone, is measured using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

The percentage of inhibition is calculated for each concentration of the compound relative to the control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Figure 2. Proposed mechanism of neuraminidase inhibition by this compound.

Conclusion

This compound, a homoisoflavonoid isolated from Caesalpinia sappan, demonstrates significant inhibitory activity against viral neuraminidase. This bioactivity highlights its potential for development as an antiviral therapeutic. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in in vivo models, and assess its safety profile. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, virology, and drug discovery who are interested in exploring the therapeutic potential of this promising compound.

References

In-Depth Technical Guide to 4-O-Methylepisappanol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Methylepisappanol, a natural homoisoflavonoid isolated from the heartwood of Caesalpinia sappan, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for key assays are outlined, and relevant signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data is presented in structured tables for ease of comparison and reference.

Chemical Structure and Identification

This compound is a homoisoflavonoid characterized by a chromane core structure with methoxy and hydroxyl substitutions. Its systematic IUPAC name is (3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxychromane-3,7-diol.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxychromane-3,7-diol |

| Molecular Formula | C₁₇H₁₈O₆[1] |

| Molecular Weight | 318.32 g/mol [1] |

| CAS Number | 112529-37-0[1] |

| PubChem CID | 13888974 |

| Synonyms | 4-O-methyl-episappanol, (3R,4R)-3-((3,4-dihydroxybenzyl)-4-methoxychroman-3,7-diol |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 318.32 g/mol | PubChem |

| XLogP3 | 1.9 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 4 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 6 | PubChem (Predicted) |

| Rotatable Bond Count | 4 | PubChem (Predicted) |

| Topological Polar Surface Area | 99.4 Ų | PubChem (Predicted) |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Spectral Data for Structural Elucidation

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound. While a comprehensive public database of its spectra is not available, the following represents typical data expected for a compound of this class.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the chromane and dihydroxyphenyl rings, the methoxy group protons, and the protons of the chromane core. The chemical shift differences and coupling patterns of the protons at positions 2, 3, and 4 are critical for determining the relative stereochemistry of the molecule.

-

¹³C-NMR: The carbon NMR spectrum will display distinct signals for each of the 17 carbon atoms in the molecule, with the chemical shifts indicating the nature of each carbon (aromatic, aliphatic, methoxy, hydroxyl-bearing).

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum (HRMS) should confirm the elemental composition of C₁₇H₁₈O₆.

3.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in this compound, including:

-

Broad O-H stretching vibrations for the hydroxyl groups.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C stretching vibrations for the aromatic rings.

-

C-O stretching vibrations for the ether and alcohol functionalities.

Biological Activities and Signaling Pathways

The primary reported biological activity of this compound is its role as a neuraminidase inhibitor. Further research is warranted to explore other potential therapeutic effects.

4.1. Antiviral Activity: Neuraminidase Inhibition

This compound has been identified as a potent inhibitor of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. This inhibitory action makes it a potential candidate for the development of anti-influenza drugs.

Table 3: Neuraminidase Inhibitory Activity of this compound

| Virus Strain | IC₅₀ (µM) |

| A/Chicken/Korea/MS96/96 (H9N2) | 42.8[1] |

| A/PR/8/34 (H1N1) | 63.2[1] |

| A/Hong Kong/8/68 (H3N2) | 63.2[1] |

Signaling Pathway Visualization

The following diagram illustrates the logical workflow of neuraminidase inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound.

5.1. Isolation of this compound from Caesalpinia sappan

A general protocol for the isolation of homoisoflavonoids from C. sappan can be adapted for this compound.

-

Extraction: The dried and powdered heartwood of C. sappan is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Fractionation: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Chromatography: The ethyl acetate fraction, which is often rich in homoisoflavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol.

-

Purification: Fractions containing this compound are further purified by repeated column chromatography or by using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Experimental Workflow Diagram

5.2. Neuraminidase Inhibition Assay

This fluorometric assay is commonly used to determine the inhibitory activity of compounds against influenza neuraminidase.

-

Reagents and Materials:

-

Influenza virus containing neuraminidase.

-

This compound (dissolved in a suitable solvent, e.g., DMSO).

-

MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate.

-

Assay buffer (e.g., MES buffer with CaCl₂).

-

Stop solution (e.g., ethanol/glycine-NaOH buffer).

-

96-well black microplates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

A solution of the influenza virus is pre-incubated with various concentrations of this compound in the assay buffer for a specific period (e.g., 30 minutes) at 37°C.

-

The enzymatic reaction is initiated by adding the MUNANA substrate to each well.

-

The plate is incubated for a defined time (e.g., 60 minutes) at 37°C.

-

The reaction is terminated by adding the stop solution.

-

The fluorescence of the product, 4-methylumbelliferone, is measured using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

The concentration of the compound that inhibits 50% of the neuraminidase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

5.3. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Reagents and Materials:

-

Cell line of interest.

-

Complete cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well clear microplates.

-

Microplate reader.

-

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

-

The solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of ~570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (concentration that causes 50% inhibition of cell growth) can be determined.

-

Conclusion and Future Directions

This compound presents a promising natural scaffold for the development of novel antiviral agents, particularly against influenza viruses. This technical guide has summarized the current knowledge of its chemical structure, properties, and primary biological activity. However, significant research gaps remain. Future studies should focus on:

-

Comprehensive Physicochemical Characterization: Experimental determination of properties like solubility, melting point, and stability is crucial for drug development.

-

Complete Spectral Analysis: Acquisition and public dissemination of detailed NMR, MS, and IR data will aid in its unequivocal identification and quality control.

-

Exploration of Other Biological Activities: Investigation into its potential anti-inflammatory, antioxidant, and anticancer properties is warranted, given the activities of other homoisoflavonoids.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions with neuraminidase and other potential biological targets will be vital for rational drug design.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Addressing these areas will be instrumental in unlocking the full therapeutic potential of this intriguing natural product.

References

Spectroscopic and Structural Elucidation of 4-O-Methylepisappanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-O-Methylepisappanol, a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data, experimental protocols, and a logical workflow for the characterization of such compounds.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.0-4.2 | m | |

| H-3 | ~3.0-3.2 | m | |

| H-4 | ~4.5-4.7 | d | ~5.0 |

| H-5 | ~7.8-8.0 | d | ~8.5 |

| H-6 | ~6.4-6.6 | dd | ~8.5, 2.0 |

| H-8 | ~6.3-6.5 | d | ~2.0 |

| H-9 | ~2.8-3.0 | m | |

| H-2' | ~7.0-7.2 | d | ~8.5 |

| H-5' | ~6.8-7.0 | d | ~8.5 |

| H-6' | ~6.9-7.1 | s | |

| 4-OCH₃ | ~3.8 | s |

Note: Predicted values are based on the analysis of similar homoisoflavonoids isolated from Caesalpinia sappan. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-2 | ~70-72 |

| C-3 | ~45-47 |

| C-4 | ~75-77 |

| C-4a | ~115-117 |

| C-5 | ~160-162 |

| C-6 | ~108-110 |

| C-7 | ~162-164 |

| C-8 | ~102-104 |

| C-8a | ~158-160 |

| C-9 | ~30-32 |

| C-1' | ~130-132 |

| C-2' | ~130-132 |

| C-3' | ~115-117 |

| C-4' | ~158-160 |

| C-5' | ~115-117 |

| C-6' | ~130-132 |

| 4-OCH₃ | ~55-57 |

Note: Predicted values are based on the analysis of similar homoisoflavonoids. The assignment of quaternary carbons is tentative and typically confirmed by 2D NMR experiments.

Mass Spectrometry (MS) Data

This compound has a molecular formula of C₁₇H₁₈O₆ and a molecular weight of 318.32 g/mol .[2] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Calculated m/z | Observed m/z |

| ESI+ | [M+H]⁺ | 319.1176 | To be determined |

| ESI+ | [M+Na]⁺ | 341.0995 | To be determined |

| ESI- | [M-H]⁻ | 317.1029 | To be determined |

Note: The expected fragmentation pattern in MS/MS experiments would involve the loss of water, methyl, and methoxy groups, as well as characteristic cleavages of the chromane ring system.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for homoisoflavonoids like this compound, based on standard practices in natural product chemistry.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrumentation: NMR spectra are recorded on a high-field spectrometer, typically operating at 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are commonly used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: To unambiguously assign the structure, a suite of 2D NMR experiments is employed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Instrumentation: High-resolution mass spectrometers, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source are commonly used.

-

Data Acquisition:

-

Full Scan MS: The instrument is set to scan a wide mass range (e.g., m/z 100-1000) to determine the molecular weight and identify the molecular ion peak.

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which provides structural information.

-

Visualizing the Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: General workflow for the isolation and structural elucidation of this compound.

References

The Putative Biosynthetic Pathway of 4-O-Methylepisappanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Methylepisappanol, a homoisoflavonoid found in the heartwood of Caesalpinia sappan, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the discovery of novel derivatives. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon established principles of flavonoid and homoisoflavonoid biosynthesis. While the complete pathway in C. sappan has not been fully elucidated, this document synthesizes current knowledge to propose a scientifically grounded sequence of enzymatic reactions. It includes detailed, representative experimental protocols for the characterization of the involved enzymes and presents a logical framework for future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, leading to the formation of a chalcone precursor. This is followed by a series of enzymatic modifications, including cyclization, reduction, and methylation, to yield the final product. The pathway can be divided into three main stages:

-

Formation of the Homoisoflavonoid Scaffold: This stage involves the synthesis of the characteristic C6-C1-C6-C2 carbon skeleton of homoisoflavonoids from precursors derived from the phenylpropanoid and malonate pathways.

-

Reductive Modifications: A series of reduction reactions are hypothesized to convert the initial homoisoflavonoid structure into the sappanol and episappanol stereoisomers.

-

Final O-Methylation: The pathway culminates in the specific methylation of the 4-hydroxyl group to produce this compound.

The enzymes involved are largely cytosolic, with some being loosely associated with the cytoplasmic face of the endoplasmic reticulum, forming a metabolic channel or "metabolon".[1][2][3]

Diagram of the Putative Biosynthetic Pathway

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes in the this compound biosynthetic pathway. However, data from analogous enzymes in flavonoid biosynthesis can provide a reference point for expected kinetic parameters. The following tables summarize representative data from the literature.

Table 1: Representative Kinetic Parameters of Chalcone Synthase (CHS)

| Substrate | Plant Source | Km (µM) | kcat (s⁻¹) | Reference |

| p-Coumaroyl-CoA | Freesia hybrida | 1.8 | 1.9 | [4] |

| Malonyl-CoA | Freesia hybrida | 2.5 | - | [4] |

| p-Coumaroyl-CoA | Solanum tuberosum | 1.2 | 1.6 | [5] |

Table 2: Representative Kinetic Parameters of Chalcone Isomerase (CHI)

| Substrate | Plant Source | Km (µM) | kcat (s⁻¹) | Reference |

| Naringenin chalcone | Oryza sativa | 11.60 | 69.35 | [6] |

| Isoliquiritigenin | Oryza sativa | 50.95 | 9.21 x 10⁻⁵ | [6] |

Table 3: Representative Kinetic Parameters of Flavonoid O-Methyltransferases (FOMTs)

| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | Reference |

| Quercetin | Serratula tinctoria | 12 | 0.061 | [7] |

| S-Adenosyl-L-methionine | Serratula tinctoria | 45 | - | [7] |

| Chrysin | Perilla frutescens | 1.31 | - | [3] |

| Luteolin | Citrus reticulata | 7.6 | - | [8] |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Identification of Candidate Genes from Caesalpinia sappan

Objective: To identify putative genes encoding the enzymes of the this compound pathway.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the heartwood of C. sappan using a suitable plant RNA extraction kit.

-

The integrity and concentration of the RNA are assessed using gel electrophoresis and spectrophotometry.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.[9]

-

-

Transcriptome Sequencing (RNA-Seq):

-

The cDNA library is sequenced using a next-generation sequencing platform.

-

The resulting sequence reads are assembled de novo to generate a transcriptome.

-

-

Gene Annotation and Homology Search:

-

The assembled transcripts are annotated by comparing them against public databases (e.g., NCBI non-redundant protein database) using BLASTx.

-

Homologs of known flavonoid and homoisoflavonoid biosynthesis genes (CHS, CHI, reductases, OMTs) are identified based on sequence similarity. A study on the transcriptome of Caesalpinia bonducella can provide a valuable reference for identifying these genes.[2]

-

Diagram of Gene Identification Workflow

Caption: Workflow for identifying candidate biosynthetic genes.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce active enzymes for in vitro characterization.

Methodology:

-

Cloning of Candidate Genes:

-

Heterologous Expression:

-

The expression vector is transformed into a suitable expression host, such as E. coli BL21(DE3).

-

The cells are cultured to an optimal density, and protein expression is induced (e.g., with IPTG).

-

-

Protein Purification:

-

The cells are harvested and lysed.

-

The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

The purity and concentration of the protein are determined by SDS-PAGE and a protein assay (e.g., Bradford assay).

-

In Vitro Enzyme Assays and Kinetic Analysis

Objective: To determine the function and kinetic properties of the purified enzymes.

Methodology (Example for a Putative O-Methyltransferase):

-

Enzyme Assay:

-

The reaction mixture contains a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified OMT, the substrate (episappanol), and the methyl donor S-adenosyl-L-methionine (SAM).[3]

-

The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped by the addition of acid (e.g., HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

-

Product Identification:

-

The reaction product is analyzed by HPLC and compared to an authentic standard of this compound.

-

The identity of the product is confirmed by LC-MS.

-

-

Kinetic Analysis:

Diagram of Enzyme Characterization Workflow

Caption: Workflow for recombinant enzyme characterization.

Conclusion and Future Directions

This guide presents a putative biosynthetic pathway for this compound based on current knowledge of flavonoid and homoisoflavonoid metabolism. The proposed pathway provides a roadmap for the experimental validation and detailed characterization of the enzymes involved. Future research should focus on:

-

Transcriptome analysis of Caesalpinia sappan heartwood to identify the specific genes encoding the enzymes of the pathway.

-

Functional characterization of these enzymes through heterologous expression and in vitro assays to confirm their roles and determine their kinetic properties.

-

Metabolic flux analysis using stable isotope labeling to quantify the flow of intermediates through the pathway in vivo.

-

Investigation of the stereospecificity of the reductase enzymes to understand the formation of sappanol and episappanol.

A thorough understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the metabolic engineering of this and related bioactive compounds for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant Flavonoids—Biosynthesis, Transport and Involvement in Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]

- 4. researchgate.net [researchgate.net]

- 5. Dihydroflavonol 4-Reductase Genes Encode Enzymes with Contrasting Substrate Specificity and Show Divergent Gene Expression Profiles in Fragaria Species | PLOS One [journals.plos.org]

- 6. Structural functionality, catalytic mechanism modeling and molecular allergenicity of phenylcoumaran benzylic ether reductase, an olive pollen (Ole e 12) allergen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Evaluating 4-O-Methylepisappanol as a Potential Neuraminidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Influenza virus neuraminidase (NA) is a critical enzyme in the viral life cycle, facilitating the release of progeny virions from infected host cells.[1][2][3] Its essential role makes it a prime target for antiviral drug development.[4][5] This technical guide outlines a comprehensive framework for the evaluation of 4-O-Methylepisappanol as a potential neuraminidase inhibitor. The document details the necessary experimental protocols, data presentation structures, and computational modeling required to assess its inhibitory efficacy and mechanism of action. While this compound is presented here as a candidate molecule, the methodologies described are broadly applicable to the screening and characterization of novel neuraminidase inhibitors.

Introduction: Neuraminidase as a Therapeutic Target

Neuraminidase is a glycoside hydrolase enzyme present on the surface of the influenza virus.[6][7] Its primary function is to cleave terminal sialic acid residues from glycoproteins on the surface of infected cells and newly formed viral particles.[1][3] This enzymatic activity is crucial for the release of new virions, preventing their aggregation at the host cell surface and facilitating their spread to uninfected cells.[8][9] Inhibition of neuraminidase leads to the trapping of viral progeny on the host cell membrane, thereby halting the propagation of the infection.[3][8]

Currently, several approved neuraminidase inhibitors, such as Oseltamivir (Tamiflu), Zanamivir (Relenza), Peramivir, and Laninamivir, are in clinical use for the treatment and prophylaxis of influenza A and B infections.[5][10] These drugs are structural analogs of sialic acid and act as competitive inhibitors of the neuraminidase enzyme.[11] The emergence of drug-resistant viral strains necessitates the continued search for new and potent neuraminidase inhibitors with novel scaffolds.[3] This guide focuses on the systematic evaluation of this compound as a hypothetical candidate.

In Vitro Efficacy Assessment: Neuraminidase Inhibition Assay

The initial step in evaluating a potential neuraminidase inhibitor is to determine its ability to block the enzymatic activity of purified neuraminidase in vitro. A commonly used method is the fluorescence-based neuraminidase inhibition assay.

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is adapted from established methods for assessing influenza virus susceptibility to neuraminidase inhibitors.[12][13] The assay relies on the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by neuraminidase to release the fluorescent product 4-methylumbelliferone (4-MU).[13]

Materials:

-

Purified neuraminidase enzyme (from influenza A or B strains)

-

This compound (test compound)

-

Oseltamivir carboxylate (positive control)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl2, pH 6.5[13]

-

Stop Solution: 0.1 M Glycine-NaOH, pH 10.7, in 25% ethanol

-

96-well black, flat-bottom plates

-

Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in assay buffer to achieve a range of final concentrations for testing. Prepare similar dilutions for the positive control, Oseltamivir carboxylate.

-

Assay Plate Setup:

-

In a 96-well plate, add 25 µL of the diluted test compound or control to the appropriate wells.

-

Add 25 µL of assay buffer to the virus control (no inhibitor) and blank (no enzyme) wells.

-

-

Enzyme Addition: Add 25 µL of diluted neuraminidase enzyme to all wells except the blank wells. Add 25 µL of assay buffer to the blank wells.

-

Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add 25 µL of MUNANA substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination: Add 100 µL of stop solution to each well to terminate the enzymatic reaction.

-

Fluorescence Reading: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[12][13]

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate the percentage of neuraminidase inhibition for each concentration of the test compound compared to the virus control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

-

Data Presentation: Inhibitory Activity of this compound

The quantitative data obtained from the neuraminidase inhibition assay should be summarized in a clear and structured table.

| Compound | Neuraminidase Subtype | IC50 (nM) ± SD |

| This compound | H1N1 | Hypothetical Value |

| This compound | H3N2 | Hypothetical Value |

| This compound | Influenza B | Hypothetical Value |

| Oseltamivir Carboxylate (Control) | H1N1 | Known Value |

| Oseltamivir Carboxylate (Control) | H3N2 | Known Value |

| Oseltamivir Carboxylate (Control) | Influenza B | Known Value |

In Silico Analysis: Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.[1][2] This method can provide valuable insights into the potential interactions between this compound and the active site of neuraminidase.

Experimental Protocol: Molecular Docking of this compound

This protocol outlines a general workflow for performing molecular docking using widely available software such as AutoDock Vina.[14]

Software and Resources:

-

Molecular docking software (e.g., AutoDock Vina)

-

Molecular visualization software (e.g., PyMOL, Chimera)

-

3D structure of influenza neuraminidase (e.g., from the Protein Data Bank, PDB)

-

3D structure of this compound (generated using chemical drawing software like ChemDraw and energy minimized)

Procedure:

-

Protein Preparation:

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization of the ligand structure.

-

Assign rotatable bonds.

-

-

Grid Box Definition: Define a grid box that encompasses the active site of the neuraminidase enzyme. The active site residues are highly conserved and typically include a triad of arginine residues (Arg118, Arg292, Arg371) and other key residues like Glu119, Asp151, Glu227, and Tyr406.[1]

-

Docking Simulation: Run the molecular docking simulation using software like AutoDock Vina. The program will generate multiple binding poses of the ligand within the defined grid box and calculate a binding affinity (docking score) for each pose.

-

Results Analysis:

-

Analyze the predicted binding poses and their corresponding docking scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the best-scoring pose of this compound in the neuraminidase active site to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the active site residues.

-

Data Presentation: Molecular Docking Results

The results from the molecular docking study should be tabulated for easy comparison.

| Compound | Neuraminidase Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | H1N1 (e.g., 4B7Q) | Hypothetical Value | e.g., Arg118, Glu276, Tyr406 |

| Oseltamivir Carboxylate | H1N1 (e.g., 4B7Q) | Known Value | e.g., Arg118, Arg292, Arg371 |

| Zanamivir | H1N1 (e.g., 4B7Q) | Known Value | e.g., Arg118, Arg292, Arg371 |

Visualizations: Pathways and Workflows

Mechanism of Neuraminidase Action and Inhibition

Caption: Mechanism of influenza neuraminidase and its inhibition by a candidate molecule.

Experimental Workflow for Inhibitor Evaluation

Caption: Step-by-step workflow for the evaluation of a potential neuraminidase inhibitor.

Hypothetical Binding Mode in Neuraminidase Active Site

Caption: Diagram of hypothetical key interactions of this compound in the active site.

Conclusion

This guide provides a foundational framework for the comprehensive evaluation of this compound, or any novel compound, as a potential neuraminidase inhibitor. By combining in vitro enzymatic assays with in silico molecular docking, researchers can efficiently determine inhibitory potency and gain insights into the mechanism of action. Positive results from these initial studies would warrant progression to more complex evaluations, including cell-based antiviral assays, pharmacokinetic studies, and lead optimization to develop a potent and effective therapeutic agent against influenza.

References

- 1. In-silico structural analysis of the influenza A subtype H7N9 neuraminidase and molecular docking with different neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phylogenetic analysis and docking study of neuraminidase gene of influenza A/H1N1 viruses circulating in Iran from 2010 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of neuraminidase inhibitors in the treatment and prevention of influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. healthdisgroup.us [healthdisgroup.us]

- 7. Neuraminidase - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Neuraminidase inhibitor | drug | Britannica [britannica.com]

- 10. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Oseltamivir - Wikipedia [en.wikipedia.org]

- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Anti-Influenza Mechanism of 4-O-Methylepisappanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 4-O-Methylepisappanol, a homoisoflavonoid isolated from Caesalpinia sappan, against the influenza virus. Extensive research has identified this compound as a potent inhibitor of influenza virus neuraminidase, a key enzyme in the viral replication cycle. This document collates the available quantitative data, details the experimental protocols used to determine its activity, and provides visual representations of the underlying biological processes. The primary mechanism of action is through reversible, noncompetitive inhibition of viral neuraminidase.

Introduction to Influenza Virus and the Role of Neuraminidase

Influenza viruses are enveloped, single-stranded RNA viruses that cause seasonal epidemics and occasional pandemics. The viral envelope contains two key glycoproteins: hemagglutinin (HA) and neuraminidase (NA). Hemagglutinin is responsible for binding to sialic acid receptors on the host cell surface, initiating viral entry. Neuraminidase, on the other hand, is a glycoside hydrolase enzyme that cleaves the terminal sialic acid residues from newly formed viral particles and host cell receptors. This enzymatic activity is crucial for the release of progeny virions from infected cells, preventing their aggregation at the cell surface and facilitating their spread to new host cells.[1] As such, neuraminidase is a well-established target for antiviral drug development.

Core Mechanism of Action: Neuraminidase Inhibition

The primary mechanism by which this compound exerts its anti-influenza activity is through the inhibition of the viral neuraminidase enzyme.

Type of Inhibition: Reversible Noncompetitive

Kinetic studies have demonstrated that this compound acts as a reversible, noncompetitive inhibitor of influenza A virus neuraminidase.[2] In noncompetitive inhibition, the inhibitor binds to an allosteric site on the enzyme, a site distinct from the active site where the substrate binds. This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding to the active site. A key characteristic of noncompetitive inhibition is that increasing the substrate concentration does not overcome the inhibitory effect.

Caption: Mechanism of Noncompetitive Enzyme Inhibition.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against various influenza A virus strains has been quantified using in vitro neuraminidase inhibition assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Influenza A Virus Strain | Neuraminidase Subtype | IC50 (µM)[2] |

| A/Puerto Rico/8/34 | H1N1 | 63.2 |

| A/Hong Kong/8/68 | H3N2 | 63.2 |

| A/Chicken/Korea/MS96/96 | H9N2 | 42.8 |

Experimental Protocols

The following section details the methodology for the key experiment used to determine the anti-influenza activity of this compound.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The protocol is based on the use of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity.

Materials:

-

Influenza virus strains (e.g., A/PR/8/34, A/Hong Kong/8/68, A/Chicken/Korea/MS96/96)

-

This compound (or other test compounds)

-

2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., 33 mM MES buffer, pH 6.5, containing 4 mM CaCl2)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

-

Positive control (e.g., Oseltamivir)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in assay buffer.

-

Virus Preparation: Dilute the viral stocks in assay buffer to a concentration that yields a linear reaction rate for the duration of the assay.

-

Assay Reaction:

-

To each well of a 96-well black microplate, add 25 µL of the diluted test compound or control.

-

Add 50 µL of the diluted virus to each well.

-

Incubate the plate at 37°C for 30 minutes to allow the compound to interact with the enzyme.

-

-

Substrate Addition and Incubation:

-

Add 25 µL of MUNANA substrate solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

-

Data Analysis:

-

Calculate the percentage of neuraminidase inhibition for each concentration of the test compound relative to the untreated virus control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

Signaling Pathways and Other Potential Mechanisms

Currently, there is no direct evidence in the peer-reviewed literature to suggest that this compound significantly modulates host cell signaling pathways, such as the MAPK pathway, as a primary anti-influenza mechanism. The potent and specific inhibition of neuraminidase appears to be its core mode of action.

Influenza virus infection is known to activate several host signaling cascades, including the MAPK pathways (ERK, JNK, and p38), which can play roles in both the host's antiviral response and in facilitating viral replication.[3] While some antiviral compounds do target these pathways, further research would be needed to determine if this compound has any secondary effects on these cellular processes.

Visualization of the Mechanism in the Influenza Virus Life Cycle

The following diagram illustrates the replication cycle of the influenza virus and highlights the step at which this compound exerts its inhibitory effect.

Caption: Influenza virus life cycle and the inhibitory action of this compound.

Conclusion

This compound is a promising natural product with potent anti-influenza virus activity. Its well-defined mechanism of action as a reversible, noncompetitive inhibitor of neuraminidase makes it an interesting candidate for further preclinical and clinical investigation. The data presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this homoisoflavonoid. Future studies could investigate its efficacy in in vivo models and explore the potential for synergistic effects with other anti-influenza agents.

References

- 1. NA-Fluor™ Influenza Neuraminidase Assay Kit 960 assays | Buy Online | Invitrogen™ [thermofisher.com]

- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Antiviral Activity of 4-O-Methylepisappanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary antiviral activity of 4-O-Methylepisappanol, a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan. The core focus of this document is to present the available quantitative data, outline the likely experimental protocols used for its antiviral characterization, and visualize its mechanism of action and the broader context of its discovery.

Quantitative Antiviral Data

This compound has been identified as a potent inhibitor of viral neuraminidase, an essential enzyme for the replication of influenza viruses. Its inhibitory activity has been quantified against several influenza A virus strains. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other related homoisoflavonoids isolated from Caesalpinia sappan, as reported in the scientific literature.

| Compound | IC50 (µM) vs. A/Chicken/Korea/MS96/96 (H9N2) | IC50 (µM) vs. A/PR/8/34 (H1N1) | IC50 (µM) vs. A/Hong Kong/8/68 (H3N2) |

| Brazilin | >100 | >100 | >100 |

| Sappanone A | 1.0 | 0.7 | 1.1 |

| Sappanone B | >100 | >100 | >100 |

| 3-Deoxysappanone B | 7.9 | 10.5 | 12.3 |

| Sappanol | 83.2 | >100 | >100 |

| Episappanol | >100 | >100 | >100 |

| 4-O-Methylsappanol | 95.4 | >100 | >100 |

| 3-Deoxy-4-O-methylsappanol | 25.6 | 33.2 | 35.4 |

| This compound | 42.8 | 63.2 | 63.2 |

| A | 23.5 | 45.1 | 48.7 |

| B | 55.4 | 89.7 | 93.2 |

| C | >100 | >100 | >100 |

Data sourced from Jeong HJ, et al. (2012). Homoisoflavonoids from Caesalpinia sappan displaying viral neuraminidases inhibition. Biological & Pharmaceutical Bulletin, 35(5), 786-90.[1]

Mechanism of Action: Reversible Noncompetitive Inhibition

Kinetic studies have revealed that this compound and its related active compounds from Caesalpinia sappan act as reversible noncompetitive inhibitors of viral neuraminidase.[1] This means that the inhibitor binds to an allosteric site on the enzyme, a location distinct from the active site where the substrate binds. This binding event alters the conformation of the enzyme, thereby reducing its catalytic activity without preventing the substrate from binding.

Experimental Protocols

While the precise experimental details from the primary literature are not fully available, a standard and widely accepted methodology for determining neuraminidase inhibition is the fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The following represents a typical protocol that would be employed for such a study.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of influenza neuraminidase (IC50).

Materials:

-

Purified influenza virus neuraminidase

-

This compound (and other test compounds)

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., ethanol with NaOH)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Dilute the purified neuraminidase enzyme to a working concentration in the assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer to create a range of test concentrations.

-

Prepare the MUNANA substrate solution in the assay buffer.

-

Prepare the stop solution.

-

-

Assay Setup:

-

In a 96-well black microplate, add a fixed volume of the diluted neuraminidase enzyme to each well.

-

Add the serially diluted this compound solutions to the respective wells. Include control wells with buffer only (no inhibitor) and wells with a known neuraminidase inhibitor as a positive control.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding a fixed volume of the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

-

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays to Determine the Antiviral Activity of 4-O-Methylepisappanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and re-emergence of viral diseases pose a significant threat to global public health, necessitating the development of novel antiviral therapeutics. Natural products are a rich source of bioactive compounds with potential antiviral properties. 4-O-Methylepisappanol, a pterocarpan isolated from various medicinal plants, has been investigated for a range of biological activities. This document provides detailed protocols for a panel of in vitro cell-based assays to systematically evaluate the antiviral efficacy of this compound.

These assays are designed to determine the concentration at which this compound effectively inhibits viral replication and to assess its cytotoxicity to host cells. The primary assays described are the Cytopathic Effect (CPE) Inhibition Assay, the Plaque Reduction Assay, and a Reporter Gene Assay. These methods are widely accepted in the field of antiviral research and can be adapted for screening against a variety of viruses. By quantifying the half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀), the selectivity index (SI) can be calculated to evaluate the therapeutic potential of the compound. A higher SI value is indicative of a more promising and safer antiviral candidate.[1][2]

Potential Mechanisms of Antiviral Action

Antiviral drugs can interfere with various stages of the viral life cycle.[1][3][4] Understanding the potential mechanism of action is crucial for drug development. This compound could potentially exert its antiviral activity by:

-

Inhibiting Viral Entry: Preventing the virus from attaching to or entering the host cell. This can be achieved by blocking viral receptors on the cell surface or interfering with the fusion of viral and cellular membranes.[1][3]

-

Inhibiting Viral Replication: Interfering with the synthesis of viral genetic material (DNA or RNA) or viral proteins. This can involve the inhibition of viral polymerases, proteases, or other enzymes essential for replication.[1][3][5]

-

Inhibiting Viral Assembly and Release: Preventing the formation of new virus particles or their release from the host cell.[1][3]

-

Modulating Host Signaling Pathways: Many viruses manipulate host cell signaling pathways to facilitate their replication. For instance, some viruses activate growth factor receptor signaling to promote their replication, while the host's primary defense often involves the interferon signaling pathway to establish an antiviral state.[6][7] A compound like this compound could potentially inhibit viral replication by interfering with these virus-activated host pathways or by potentiating the host's antiviral response.

The following diagram illustrates the major stages of a typical viral life cycle that can be targeted by antiviral compounds.

Caption: Key stages in the viral life cycle as potential antiviral targets.

Experimental Protocols

This section provides detailed step-by-step protocols for three common in vitro cell-based assays to assess the antiviral activity of this compound.

Cytotoxicity Assay (CC₅₀ Determination)

It is essential to determine the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces the viability of uninfected cells by 50%.[1]

Protocol:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, Huh-7) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.

-

Treatment: After 24 hours, remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with solvent control (if applicable).

-

Incubation: Incubate the plate for 48-72 hours (this should correspond to the duration of the antiviral assay) at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC₅₀ value using a non-linear regression analysis (sigmoidal dose-response curve).

Cytopathic Effect (CPE) Inhibition Assay (EC₅₀ Determination)

This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect (CPE). The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits the viral CPE by 50%.[8]

Protocol:

-

Cell Seeding: Seed a suitable host cell line in a 96-well plate to form a confluent monolayer within 24 hours.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound in culture medium. Prepare a virus stock at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours.

-

Infection and Treatment: Remove the growth medium and add the compound dilutions to the cells. Subsequently, add the virus to all wells except the cell control wells. Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

-

Incubation: Incubate the plate at the optimal temperature for the specific virus (e.g., 37°C) in a 5% CO₂ incubator until the virus control wells show complete CPE (typically 48-72 hours).

-

CPE Visualization and Quantification: Observe the cells under a microscope for CPE. Quantify cell viability using a staining method like crystal violet or a viability assay (e.g., MTT).

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay (EC₅₀ Determination)

This assay is considered a gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds. It measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of the compound.

Protocol:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Compound and Virus Incubation: In separate tubes, mix a constant amount of virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of this compound and incubate for 1 hour at 37°C.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the compound. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques are formed in the virus control wells.

-

Plaque Visualization and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value from the dose-response curve.

Reporter Gene Assay (EC₅₀ Determination)

Reporter gene assays utilize genetically engineered viruses that express a reporter protein (e.g., luciferase or green fluorescent protein - GFP) upon successful replication, or engineered cell lines that express a reporter upon viral infection.[9][10] This allows for a high-throughput and quantitative measurement of viral replication.

Protocol:

-

Cell Seeding: Seed a suitable host cell line in a 96-well plate.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Infection and Treatment: Treat the cells with the compound dilutions for a short period before or during infection with a reporter virus at a specific MOI.

-

Incubation: Incubate the plates for 24-48 hours to allow for viral replication and reporter gene expression.

-

Reporter Signal Measurement: Measure the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition of reporter signal for each compound concentration relative to the virus control. Determine the EC₅₀ value from the dose-response curve.

Data Presentation and Analysis

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity and Antiviral Activity of this compound

| Assay Type | Virus | Host Cell Line | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| CPE Inhibition | e.g., Influenza A | A549 | [Insert Value] | [Insert Value] | [Calculate Value] |

| Plaque Reduction | e.g., Herpes Simplex Virus-1 | Vero | [Insert Value] | [Insert Value] | [Calculate Value] |

| Reporter Gene | e.g., Dengue Virus (luciferase) | Huh-7 | [Insert Value] | [Insert Value] | [Calculate Value] |

Note: The values in this table are placeholders and should be replaced with experimental data. A higher SI value indicates greater potential for the compound as an antiviral agent. Generally, an SI value of 10 or greater is considered significant.[1]

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described antiviral assays.

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Caption: Workflow for the Plaque Reduction Assay.

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the Interferon signaling pathway, a key host antiviral response mechanism that could be modulated by an antiviral compound.

Caption: Simplified Interferon (IFN) signaling pathway leading to an antiviral state.

References

- 1. Mechanism of Action of Antiviral Drugs • Microbe Online [microbeonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Targeting Key Stages of the Viral Entry and Life Cycle: A Comprehensive Overview of the Mechanisms of Antiviral Actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 5. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Growth Factor Receptor Signaling Inhibition Prevents SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Development of a highly sensitive luciferase assay for intracellular evaluation of coronavirus Mpro activity [frontiersin.org]

- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reporter Gene Assays in Drug Discovery - LubioScience [lubio.ch]

Application Notes and Protocols for the Quantification of 4-O-Methylepisappanol in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Methylepisappanol is a bioactive homoisoflavonoid found in the heartwood of Caesalpinia sappan, a plant with a long history of use in traditional medicine.[1][2] This compound, along with other constituents of Caesalpinia sappan, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[2][3] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development.

These application notes provide detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Analysis of this compound

The following table summarizes hypothetical quantitative data for this compound in various Caesalpinia sappan extracts, illustrating how results from the described protocols can be presented for comparative analysis.

| Sample ID | Plant Part | Extraction Solvent | Extraction Method | This compound Concentration (µg/g of dry extract) | Analytical Method |

| CS-HW-001 | Heartwood | 80% Ethanol | Maceration | 152.4 ± 8.1 | HPLC-UV |

| CS-HW-002 | Heartwood | 80% Ethanol | Soxhlet Extraction | 215.7 ± 11.3 | HPLC-UV |

| CS-L-001 | Leaves | Methanol | Sonication | 25.3 ± 2.8 | LC-MS/MS |

| CS-HW-003 | Heartwood | Ethyl Acetate | Maceration | 88.9 ± 5.5 | HPLC-UV |

| CS-R-001 | Root | 70% Methanol | Reflux | 45.1 ± 3.9 | LC-MS/MS |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol outlines a method for the quantitative analysis of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector. This method is adapted from established protocols for similar phenolic compounds found in Caesalpinia sappan.[4]

1. Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Caesalpinia sappan plant extract

-

0.45 µm syringe filters

2. Instrumentation

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Analytical balance

-

Sonicator

-

Vortex mixer

3. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

4. Preparation of Sample Solutions

-

Accurately weigh approximately 100 mg of the dried plant extract.

-

Add 10 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10-50% B

-

25-30 min: 50-90% B

-

30-35 min: 90% B

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 280 nm (or determined by UV scan of the standard)

6. Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the linearity of the calibration curve using the correlation coefficient (R² > 0.999).

-

Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents

-

Same as Protocol 1, but using LC-MS grade solvents and additives.

-

Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound.

2. Instrumentation

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

-

UPLC/HPLC system.

-

C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

3. Preparation of Solutions

-

Prepare standard and sample solutions as described in Protocol 1, but dilute to a lower concentration range suitable for LC-MS/MS (e.g., 1-500 ng/mL).

-

Spike all standards and samples with the internal standard at a fixed concentration.

4. LC-MS/MS Conditions

-

Mobile Phase and Gradient: Similar to Protocol 1, but with a potentially faster gradient and lower flow rate (e.g., 0.4 mL/min) suitable for the UPLC column.

-

Ionization Source: Electrospray Ionization (ESI), negative or positive mode (to be optimized).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM).

-

Precursor Ion ([M-H]⁻ or [M+H]⁺): Determine the m/z of the molecular ion of this compound (C₁₇H₁₈O₆, Molecular Weight: 318.32 g/mol ).

-

Product Ions: Fragment the precursor ion and select 2-3 specific and stable product ions for quantification and confirmation.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Data Analysis and Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Quantify this compound in the samples using the calibration curve. The use of an internal standard helps to correct for matrix effects and variations in instrument response.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship for selecting an analytical method.

References

Application Notes: In Vivo Experimental Design for 4-O-Methylepisappanol

Introduction

4-O-Methylepisappanol is a natural homoisoflavonoid that can be isolated from the heartwood of Caesalpinia sappan. Published research has identified it as a potent inhibitor of neuraminidase on the surface of influenza viruses, suggesting potential antiviral applications[1]. However, compounds within the homoisoflavonoid class, and extracts from Caesalpinia sappan in particular, are frequently investigated for a broader range of biological activities, including anti-inflammatory and anti-cancer effects.

These application notes provide detailed protocols for the in vivo evaluation of this compound in two common and robust preclinical models: an acute anti-inflammatory model and an anti-cancer xenograft model. These protocols are designed for researchers, scientists, and drug development professionals to conduct preliminary efficacy and proof-of-concept studies.

Protocol 1: Evaluation of Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema Model

This protocol describes an established and highly reproducible method for assessing the acute anti-inflammatory activity of a test compound. The carrageenan-induced paw edema model is a standard for screening potential non-steroidal anti-inflammatory drugs (NSAIDs)[2][3][4].

1.1 Experimental Workflow Diagram

Caption: Workflow for the carrageenan-induced paw edema assay.

1.2 Materials and Methods

-

Animals: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g).

-

Test Compound: this compound.

-

Phlogistic Agent: Lambda-Carrageenan (1% w/v in sterile 0.9% saline).

-

Positive Control: Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg).

-

Vehicle: Appropriate vehicle for solubilizing the test compound (e.g., 0.5% Carboxymethyl cellulose (CMC) in water).

-

Equipment: Plethysmometer or digital calipers, syringes (1 mL), appropriate needles.

1.3 Experimental Protocol

-

Animal Acclimatization: House animals under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.

-

Grouping: Randomly divide animals into the following groups (n=6-8 per group):

-

Group I (Negative Control): Vehicle only.

-

Group II (Positive Control): Standard drug (e.g., Indomethacin, 10 mg/kg).

-

Group III-V (Test Groups): this compound at different doses (e.g., 25, 50, 100 mg/kg).

-

-